molecular formula C12H18O3 B12407942 Jasmonic Acid-d5 (Mixture of Diastereomers)

Jasmonic Acid-d5 (Mixture of Diastereomers)

Cat. No.: B12407942
M. Wt: 215.30 g/mol
InChI Key: ZNJFBWYDHIGLCU-KNXOACQLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Jasmonic acid-d5 is a deuterated form of jasmonic acid, a plant hormone that plays a crucial role in regulating plant growth, development, and stress responses. This compound is particularly valuable in scientific research due to its stable isotope labeling, which allows for precise tracking and quantification in various biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of jasmonic acid-d5 typically involves the deuteration of jasmonic acid. This process can be achieved through the hydrogenation of jasmonic acid in the presence of deuterium gas. The reaction conditions often include a catalyst such as palladium on carbon (Pd/C) and a solvent like ethanol or methanol .

Industrial Production Methods: Industrial production of jasmonic acid-d5 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors to facilitate the hydrogenation reaction. The purity and yield of the product are optimized through various purification techniques, including chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions: Jasmonic acid-d5 undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of jasmonic acid-d5, such as methyl jasmonate-d5 and jasmonic acid-d5 conjugates .

Scientific Research Applications

Jasmonic acid-d5 has a wide range of applications in scientific research:

    Chemistry: It is used as a tracer in mass spectrometry to study the metabolic pathways of jasmonic acid and its derivatives.

    Biology: In plant biology, jasmonic acid-d5 helps in understanding the role of jasmonic acid in plant defense mechanisms and stress responses.

    Medicine: Research on jasmonic acid-d5 has shown potential anti-inflammatory and anti-cancer properties, making it a candidate for drug development.

    Industry: It is used in the agricultural industry to enhance crop resistance to pests and diseases .

Mechanism of Action

Jasmonic acid-d5 exerts its effects by mimicking the action of natural jasmonic acid. It binds to specific receptors in plant cells, triggering a cascade of signaling events that lead to the activation of various genes involved in stress responses and developmental processes. The primary molecular targets include transcription factors such as MYB, WRKY, and basic Helix-Loop-Helix (bHLH), which regulate the expression of genes associated with secondary metabolite production and defense mechanisms .

Comparison with Similar Compounds

Uniqueness: Jasmonic acid-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it an invaluable tool in research applications where accurate quantification and tracing of metabolic pathways are essential .

Properties

Molecular Formula

C12H18O3

Molecular Weight

215.30 g/mol

IUPAC Name

2,2-dideuterio-2-[(1R,2R)-2,4,4-trideuterio-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid

InChI

InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/b4-3-/t9-,10-/m1/s1/i7D2,8D2,10D

InChI Key

ZNJFBWYDHIGLCU-KNXOACQLSA-N

Isomeric SMILES

[2H][C@]1([C@H](CC(C1=O)([2H])[2H])C([2H])([2H])C(=O)O)C/C=C\CC

Canonical SMILES

CCC=CCC1C(CCC1=O)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.